molecular formula C11H16O8S3 B14326517 1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene CAS No. 111838-01-8

1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene

Cat. No.: B14326517
CAS No.: 111838-01-8
M. Wt: 372.4 g/mol
InChI Key: NWPLBCWJZQNXPW-UHFFFAOYSA-N
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Description

1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene is an organosulfur compound that features two methanesulfonyl groups attached to a benzene ring substituted with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene typically involves the reaction of 2,4-dimethoxybenzene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate sulfonate ester, which then undergoes further sulfonylation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Sulfonamide Derivatives: Formed through nucleophilic substitution with amines.

    Sulfone Derivatives: Formed through oxidation.

    Thiol or Sulfide Derivatives: Formed through reduction.

Scientific Research Applications

1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene involves its ability to act as an electrophile due to the presence of the methanesulfonyl groups. These groups can undergo nucleophilic attack, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electron-withdrawing nature of the methanesulfonyl groups, which makes the benzene ring more susceptible to nucleophilic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene is unique due to the presence of two methanesulfonyl groups, which enhance its reactivity and versatility in chemical reactions

Properties

CAS No.

111838-01-8

Molecular Formula

C11H16O8S3

Molecular Weight

372.4 g/mol

IUPAC Name

1-[bis(methylsulfonyl)methylsulfonyl]-2,4-dimethoxybenzene

InChI

InChI=1S/C11H16O8S3/c1-18-8-5-6-10(9(7-8)19-2)22(16,17)11(20(3,12)13)21(4,14)15/h5-7,11H,1-4H3

InChI Key

NWPLBCWJZQNXPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)C(S(=O)(=O)C)S(=O)(=O)C)OC

Origin of Product

United States

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